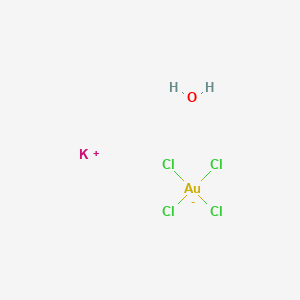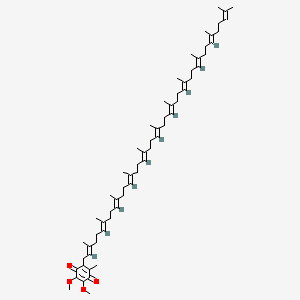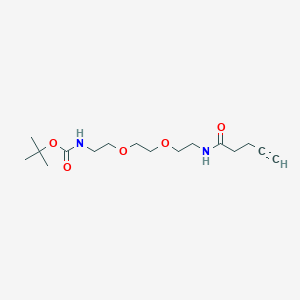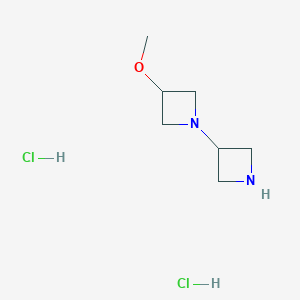
5-Chloro-4-iodo-2-nitrophenol
Vue d'ensemble
Description
5-Chloro-4-iodo-2-nitrophenol is a chemical compound with the molecular formula C6H3ClINO3 and a molecular weight of 299.45 . It is used in various fields including the synthesis of dyes, drugs, and pesticides .
Synthesis Analysis
The synthesis of nitro compounds like 5-Chloro-4-iodo-2-nitrophenol can be achieved through several methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The InChI code for 5-Chloro-4-iodo-2-nitrophenol is1S/C6H3ClINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like 5-Chloro-4-iodo-2-nitrophenol are substitution, addition, and oxidation . The most common type is electrophilic substitution, where an electrophilic substituting agent attacks the carbon atoms of the aromatic ring .Applications De Recherche Scientifique
Application in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 5-Chloro-4-iodo-2-nitrophenol is used as a precursor for the synthesis of 4-nitrophenyl (PNP) activated esters, which are used for the indirect radiofluorination of biomolecules . This process is crucial for the development of radiopharmaceuticals used in Positron Emission Tomography (PET), a common molecular imaging technique .
- Methods of Application or Experimental Procedures : The synthesis of PNP and 2,3,5,6-tetrafluorphenyl (TFP) esters of 4-methoxyphenyliodonium benzoate and 6-trimethylammonium nicotinate is attempted as precursors for direct radiofluorination . These esters are then used to prepare 18F-labelled acylation synthons in one step .
- Results or Outcomes : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics . This method provides a more efficient and less time-consuming process for the preparation of 18F-labelled peptides .
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-4-iodo-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJOCTVZGZYTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-iodo-2-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434545.png)










![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)

